molecular formula C9H11ClFN B6177917 2-cyclopropyl-6-fluoroaniline hydrochloride CAS No. 2567496-90-4

2-cyclopropyl-6-fluoroaniline hydrochloride

Cat. No.: B6177917
CAS No.: 2567496-90-4
M. Wt: 187.64 g/mol
InChI Key: QSAJIEHXZWJSOC-UHFFFAOYSA-N
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Description

2-cyclopropyl-6-fluoroaniline hydrochloride is a chemical compound with the molecular formula C₉H₁₀FN·HCl. It is a derivative of aniline, where the aniline ring is substituted with a cyclopropyl group at the 2-position and a fluorine atom at the 6-position. This compound is often used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

The synthesis of 2-cyclopropyl-6-fluoroaniline hydrochloride can be achieved through several synthetic routes. One common method involves the nitration of a suitable precursor, followed by reduction to form the aniline derivative. Another approach is the direct displacement of halogens in haloarenes at high temperatures . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-cyclopropyl-6-fluoroaniline hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

2-cyclopropyl-6-fluoroaniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the development of biologically active molecules.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-6-fluoroaniline hydrochloride involves its interaction with specific molecular targets. The cyclopropyl and fluoro substituents influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

2-cyclopropyl-6-fluoroaniline hydrochloride can be compared with other similar compounds, such as:

Properties

CAS No.

2567496-90-4

Molecular Formula

C9H11ClFN

Molecular Weight

187.64 g/mol

IUPAC Name

2-cyclopropyl-6-fluoroaniline;hydrochloride

InChI

InChI=1S/C9H10FN.ClH/c10-8-3-1-2-7(9(8)11)6-4-5-6;/h1-3,6H,4-5,11H2;1H

InChI Key

QSAJIEHXZWJSOC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=CC=C2)F)N.Cl

Purity

95

Origin of Product

United States

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